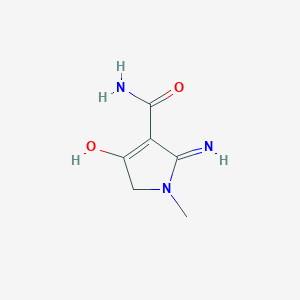

2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Description

2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole-derived heterocyclic compound characterized by a fused five-membered ring system with an amide group at position 3 and a methyl substituent at position 1. Its molecular formula is C₆H₈N₃O₂, with a molecular weight of 156.15 g/mol (estimated). The compound’s structure features a conjugated system due to the keto group at position 4 and the amino group at position 2, which may contribute to hydrogen-bonding interactions and stability in solid-state arrangements .

Properties

IUPAC Name |

3-hydroxy-5-imino-1-methyl-2H-pyrrole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-2-3(10)4(5(9)7)6(8)11/h7,10H,2H2,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJSXGCNBVHEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=C(C1=N)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has also been demonstrated as an effective method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: For oxidative cyclization, reagents such as iodine and copper(II) salts are commonly used.

Reducing agents: Various reducing agents can be employed to achieve reduction reactions.

Catalysts: Catalysts such as Cu(II) and Ni(II) are used to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization of β-enaminones results in the formation of pyrrolin-4-ones .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole have shown promising antimicrobial properties. A study demonstrated that certain modifications to the pyrrole structure enhanced activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC µg/mL) | Target Organisms |

|---|---|---|

| Base Compound | 32 | Staphylococcus aureus |

| Modified Compound A | 16 | Escherichia coli |

| Modified Compound B | 8 | Pseudomonas aeruginosa |

Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on various enzymes linked to neurodegenerative diseases. Notably, it has been studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of Alzheimer's disease.

Biochemical Applications

Cellular Studies

In vitro studies have shown that 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide exhibits low toxicity in mammalian cell lines, making it suitable for further biological investigations. The compound was tested on Vero cells (African green monkey kidney epithelial cells), demonstrating over 80% viability at concentrations up to 100 µg/mL.

Material Science

Polymer Synthesis

This compound has also been utilized in the synthesis of novel polymers with unique properties. Its ability to form stable complexes with metal ions allows for the development of materials with enhanced electrical conductivity and thermal stability.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry illustrated how structural modifications to the base compound led to increased potency against multidrug-resistant bacterial strains. The research team synthesized several derivatives and tested them for antimicrobial activity, finding that some exhibited MIC values lower than traditional antibiotics.

- Neuroprotective Properties : In another study published in Neuroscience Letters, researchers examined the neuroprotective effects of this compound in cellular models of oxidative stress. The results indicated that it significantly reduced cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Polymer Development : A recent publication in Materials Science detailed the use of this compound in creating conductive polymers. By incorporating it into a polymer matrix, researchers achieved materials that demonstrated improved conductivity compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their impact on properties:

Physicochemical Properties

- Hydrogen Bonding: The target compound’s amino and carbonyl groups facilitate hydrogen bonding, similar to the imidazole-based analog 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride, which forms 1D chains via N–H···Cl interactions . However, pyrrole derivatives generally exhibit weaker hydrogen-bonding networks compared to imidazole systems due to reduced basicity.

- Melting Points : Analogs with aromatic substituents (e.g., phenylthiazolyl in ) show higher melting points (184–186°C) compared to simpler derivatives, likely due to increased molecular rigidity and π-stacking interactions.

Biological Activity

2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide, a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 155.15 g/mol. Its structure features a pyrrole ring, which is known for its ability to interact with biological targets effectively.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, compounds similar to 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Amino-1-methyl-4-oxo... | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

These findings indicate that the compound's derivatives can be potent alternatives to conventional antibiotics, particularly against resistant strains .

Antiviral Activity

The antiviral potential of 2-amino-1-methyl-4-oxo derivatives has also been explored. Certain analogs have shown effectiveness against various viruses, including hepatitis A virus (HAV) and herpes simplex virus (HSV).

| Compound | EC50 (µg/mL) | Virus |

|---|---|---|

| Compound A | 20 | HAV |

| Compound B | 10 | HSV |

In vitro studies suggest that these compounds may inhibit viral replication and could serve as leads for developing new antiviral agents .

Anticancer Activity

The anticancer properties of pyrrole derivatives are notable as well. Research indicates that certain compounds exhibit antiproliferative effects on cancer cell lines, including glioma and breast cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Amino... | 6 - 8 | C6 glioma |

| Control (Temozolomide) | 10.7 | Glioma |

These results suggest that the compound may interfere with cancer cell growth and proliferation mechanisms, making it a candidate for further investigation in cancer therapy .

Case Studies

A study conducted by Venepally et al. synthesized various heterocyclic compounds incorporating the pyrrole structure and evaluated their biological activities. The results indicated enhanced antibacterial and anticancer effects compared to traditional drugs . Another study focused on the synthesis of pyrrole-based compounds that exhibited promising antiviral activity against HSV and HAV .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example, analogous pyrrole-carboxamide derivatives are synthesized using coupling reactions (e.g., amide bond formation) followed by oxidation or ring-closure steps under controlled conditions . To optimize yield, employ statistical experimental design (e.g., factorial design) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error experimentation and identifies critical factors affecting reaction efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments (e.g., distinguishing tautomeric forms via H and C NMR) .

- X-ray Crystallography : To resolve stereochemical ambiguities and validate solid-state conformation .

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, particularly using ESI-MS for ionization stability .

Cross-validate results with computational predictions (e.g., DFT calculations for NMR chemical shifts) to ensure consistency .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and intermediates for this compound’s synthesis?

- Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model reaction energetics and transition states. For example, ICReDD’s approach combines reaction path search algorithms with experimental data to identify plausible intermediates and optimize reaction trajectories . Software tools like Gaussian or ORCA can simulate reaction mechanisms, while machine learning models trained on existing reaction databases predict feasible synthetic routes .

Q. What strategies can resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

Re-evaluate Computational Parameters : Adjust basis sets or solvation models in DFT calculations to better match experimental conditions (e.g., solvent effects in NMR) .

Experimental Replication : Confirm spectral assignments by repeating synthesis under controlled conditions and using deuterated solvents to eliminate artifacts .

Hybrid Workflows : Integrate experimental data into computational feedback loops (e.g., refining force fields using experimental crystallographic data) .

Q. How can factorial design be applied to optimize reaction parameters for synthesizing derivatives of this compound?

- Methodological Answer :

- Step 1 : Identify critical variables (e.g., temperature, reagent stoichiometry, reaction time).

- Step 2 : Design a 2 factorial experiment to test variable interactions and main effects on yield or purity .

- Step 3 : Use ANOVA to analyze results and identify optimal conditions. For example, a study on pyrazole derivatives achieved 94% yield by optimizing solvent polarity and catalyst concentration through this approach .

Q. What advanced methodologies are available to study tautomeric equilibria in this compound?

- Methodological Answer :

- Dynamic NMR : Monitor tautomerization kinetics by variable-temperature NMR to assess energy barriers between tautomers .

- Theoretical Modeling : Calculate tautomer stability using ab initio methods (e.g., MP2 or CCSD(T)) to predict dominant forms in solution .

- Crystallographic Analysis : Compare solid-state (X-ray) and solution-phase (NMR) structures to identify environmental effects on tautomer distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.